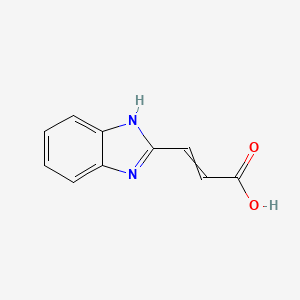

3-(1H-Benzoimidazol-2-yl)-acrylic acid

Description

General Significance of Benzimidazole (B57391) Scaffolds in Organic and Medicinal Chemistry

The benzimidazole scaffold, a fused heterocyclic system comprising benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in the fields of medicinal and organic chemistry. nih.govnih.gov Its importance stems from a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties. nih.gov This structural motif is a key component in numerous FDA-approved drugs, such as the proton pump inhibitor lansoprazole (B1674482) and the anthelmintic agent albendazole. impactfactor.org

The versatility of the benzimidazole nucleus is attributed to its unique physicochemical characteristics. nih.gov The presence of both hydrogen bond donor and acceptor sites, coupled with the potential for π-π stacking and hydrophobic interactions, allows benzimidazole derivatives to bind effectively with a variety of biological macromolecules. nih.gov This structural adaptability, which permits diverse substitution patterns, enables chemists to fine-tune the molecule's properties to achieve desired biological effects and target selectivity, making it a cornerstone for the development of novel therapeutic agents. impactfactor.orgresearchgate.net

Overview of α,β-Unsaturated Carboxylic Acid Functionalities in Synthesis and Bioactivity

α,β-Unsaturated carboxylic acids and their derivatives are a fundamental class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. wikipedia.org This arrangement makes them highly valuable synthons in organic chemistry. researchgate.net The electronic structure of these compounds renders them electrophilic at both the carbonyl carbon and the β-carbon, allowing them to undergo nucleophilic attacks at either position. wikipedia.org This reactivity, particularly the conjugate addition to the β-carbon (known as the Michael addition), is a widely used transformation in chemical synthesis. wikipedia.org

Beyond their role as synthetic intermediates, these functionalities are integral to various materials and bioactive molecules. researchgate.net For instance, acrylic acid is the monomer for polyacrylate plastics, a major class of polymers. wikipedia.org The development of efficient synthetic methods, such as palladium-catalyzed dehydrogenation and various carboxylation reactions, continues to expand the accessibility and application of α,β-unsaturated carboxylic acids in creating complex molecules for pharmaceuticals and materials science. researchgate.netorganic-chemistry.org

Contextualizing 3-(1H-Benzoimidazol-2-yl)-acrylic acid within Benzimidazole-Acrylic Acid Conjugates

The compound this compound, also referred to as β-(2-Benzimidazolyl)acrylic acid, is a hybrid molecule that covalently links the benzimidazole scaffold to an α,β-unsaturated carboxylic acid functionality. researchgate.net This conjugation merges the distinct chemical and biological attributes of both parent structures. The synthesis of such molecules is an area of active research, with methods including the condensation of o-phenylenediamine (B120857) with suitable acid derivatives. researchgate.net

Research into related structures, such as derivatives of 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acid, highlights the chemical interest in these conjugated systems. researchgate.net The creation of these conjugates is driven by the hypothesis that combining the pharmacologically significant benzimidazole ring with the reactive acrylic acid moiety can lead to novel compounds with unique properties and potential for biological applications. researchgate.netresearchgate.net For example, studies have explored the synthesis of epoxy acrylate (B77674) resins using benzimidazole as a catalyst for the reaction with acrylic acid, demonstrating the interplay between these two chemical entities. mdpi.com

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound and its analogues primarily focuses on several key areas. A primary objective is the development and optimization of synthetic routes. One reported method involves the cyclocondensation of o-phenylenediamine with maleic anhydride (B1165640) to produce the target acrylic acid. researchgate.net

A second major goal is the comprehensive characterization of the synthesized compounds. This includes elucidation of their chemical structure and properties through analytical techniques. For instance, the structure of β-(2-Benzimidazolyl)acrylic acid has been confirmed using elemental analysis and HNMR spectroscopy. researchgate.net Further research often involves studying the chemical reactivity of the molecule, such as its potential for esterification or amide formation, to create a library of derivatives. researchgate.net

Finally, a significant driver of research is the evaluation of biological activity. Given the established pharmacological importance of the benzimidazole core, studies are often aimed at screening these new conjugates for various therapeutic properties. Research on derivatives of this compound has included investigations into their potential as anti-tumor agents. researchgate.net Broader studies on related benzimidazole-acrylic acid systems have explored fungicidal, antimicrobial, and other biological effects. researchgate.net

Data Tables

The following table summarizes key identification and characterization data for this compound as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Reported Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | researchgate.net |

| Molecular Weight | 188.18 g/mol | researchgate.net |

| Elemental Analysis (%C) | Calculated: 63.82, Found: 63.70 | researchgate.net |

| Elemental Analysis (%H) | Calculated: 4.28, Found: 4.22 | researchgate.net |

| Elemental Analysis (%N) | Calculated: 14.89, Found: 14.75 | researchgate.net |

| ¹H NMR (DMSO-d₆, δ ppm) | 4.8 (dd, 2H, –CH=CH–), 8.20–8.33 (m, 4H, Ar), 11.0–12.5 (s, 1H, NH), 12.80 (s, 1H, –COOH) | researchgate.net |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| β-(2-Benzimidazolyl)acrylic acid |

| Lansoprazole |

| Albendazole |

| Acrylic acid |

| 3-(9H-Imidazo[1,2-a]benzimidazol-3-yl)acrylic acid |

| o-Phenylenediamine |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGNPBYZFFAMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405659 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53004-64-1 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Benzoimidazol 2 Yl Acrylic Acid and Its Congeners

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods focus on constructing the benzimidazole (B57391) ring system from acyclic precursors that already incorporate the acrylic acid moiety or a direct precursor to it.

The most fundamental approach to synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a dicarbonyl compound or carboxylic acid. instras.comnih.gov This method can be adapted to produce 3-(1H-Benzoimidazol-2-yl)-acrylic acid directly.

One such method involves the reaction of o-phenylenediamine with maleic anhydride (B1165640). researchgate.net This reaction provides a straightforward route to the target β-(2-Benzimidazolyl)acrylic acid. researchgate.net The general principle of condensing o-phenylenediamines with carboxylic acids is a widely used strategy for creating 2-substituted benzimidazoles. nih.govnih.gov The reaction typically requires acidic conditions to facilitate the cyclization and dehydration steps. nih.govjmchemsci.com For instance, dilute hydrochloric acid is often used as a catalyst. jmchemsci.com

Another approach involves the condensation of o-phenylenediamine with acrylic acid precursors. For example, novel benzimidazole derivatives have been synthesized through the cyclization reaction of o-phenylenediamine with N-phthaloylamino acids, which are themselves derived from the reaction of phthalic anhydride and various amino acids. jmchemsci.com

| Reactants | Conditions | Product | Reference |

| o-Phenylenediamine, Maleic anhydride | Not specified | β-(2-Benzimidazolyl)acrylic acid | researchgate.net |

| o-Phenylenediamine, Carboxylic acids | Acid catalyst (e.g., HCl, p-toluenesulfonic acid) | 2-Substituted benzimidazoles | nih.gov |

| N-phthaloylamino acids, o-Phenylenediamine | Reflux in dilute HCl | Benzimidazole derivatives | jmchemsci.com |

An alternative to direct condensation is the functionalization of a pre-formed benzimidazole ring. This strategy involves starting with a simpler benzimidazole derivative, such as 2-methylbenzimidazole (B154957), and elaborating the substituent at the 2-position to introduce the acrylic acid side chain.

A key example of this approach is the oxidation of 2-methylbenzimidazole using selenium dioxide (SeO₂) to yield 2-formylbenzimidazole. researchgate.net This aldehyde then serves as a crucial intermediate. It can undergo a Wittig reaction with ylides like methoxy (B1213986) or ethoxy carbonyl methylene (B1212753) triphenyl phosphorus in refluxing benzene (B151609) to furnish the corresponding acrylate (B77674) esters. researchgate.net These esters can then be hydrolyzed to the desired this compound. researchgate.net

This multi-step pathway highlights the versatility of the benzimidazole core, allowing for the introduction of various functional groups after the central heterocyclic ring has been established.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted derivatives, where either the benzimidazole ring or the acrylic acid chain is modified, often requires more advanced synthetic techniques, including palladium-catalyzed cross-coupling and classic condensation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for synthesizing substituted alkenes. mdpi.comnih.gov The Heck reaction, which typically involves the coupling of an aryl halide with an alkene, is a prominent method in this category. mdpi.com

This methodology has been successfully applied to the synthesis of 3-[4-(1-alkyl/acyl/aroyl-1H-benzimidazol-2-yl)phenyl]acrylate derivatives. researchgate.net In this synthesis, o-phenylenediamine is first condensed with 4-bromobenzoic acid to produce 2-(4-bromophenyl)-1H-benzimidazole. researchgate.net This brominated benzimidazole then undergoes a Heck reaction with various alkyl acrylates, catalyzed by palladium, to yield the target acrylate derivatives. researchgate.net The Heck reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. clockss.org The general conditions often involve a palladium catalyst, a base, and a suitable solvent, with temperatures ranging from 50 to 160 °C. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-(4-Bromophenyl)-1H-benzimidazole | Alkyl acrylates | Palladium catalyst | 3-[4-(Benzimidazol-2-yl)phenyl]acrylate derivatives | researchgate.net |

| Aryl Halide | Acrylate derivative | Palladium(0) catalyst, Base | Substituted acrylate | mdpi.com |

The Knoevenagel condensation is a classic organic reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base like piperidine. researchgate.netrsc.org This reaction is highly effective for forming carbon-carbon double bonds and is used to synthesize acrylic acid derivatives.

In the context of benzimidazoles, the Knoevenagel condensation can be employed by reacting 2-formylbenzimidazole (obtainable via oxidation of 2-methylbenzimidazole) with compounds containing an active methylene group, such as malonic acid or its esters, to yield this compound or its corresponding esters.

A related methodology has been reported for the synthesis of 2-(1-methyl/1H-benzimidazol-2-yl)-3-arylacrylonitriles. researchgate.net This involves the condensation of (1-methyl/1H-benzimidazol-2-yl)-acetonitrile with various aromatic aldehydes using sodium hydroxide (B78521) as a base under solvent-free conditions. researchgate.net The resulting acrylonitriles are structural analogs of acrylic acids and can often be hydrolyzed to the corresponding carboxylic acids.

Hydrolysis and cyclization reactions represent another strategic avenue for synthesizing or modifying this compound. These reactions can be used to unmask the carboxylic acid function from an ester or nitrile, or to build and subsequently open other heterocyclic rings attached to the benzimidazole core.

One reported pathway involves the cyclo-condensation of 2-methylbenzimidazole with chloral, which, after subsequent hydrolysis, yields β-(2-benzimidazolyl)acrylic acid (3). researchgate.net This demonstrates a hydrolysis step being key to forming the final product.

Furthermore, the acrylic acid product itself can be a substrate for further transformations. For example, treatment of β-(2-benzimidazolyl)acrylic acid (3) with acetic anhydride (Ac₂O) leads to the formation of a pyrrolo[1,2-a]benzimidazole (6) through an intramolecular cyclization. researchgate.net This cyclized product can then undergo selective ring-opening reactions. Depending on the conditions, such as treatment with HCl or ammonium (B1175870) hydroxide, the pyrroloimidazole can be converted back to the acrylic acid (3) or its corresponding amide derivative (7). researchgate.net This reversible cyclization-hydrolysis sequence offers a method for protecting and later regenerating the acrylic acid functionality.

One-Pot Synthesis Protocols

One-pot synthesis represents an efficient strategy for preparing benzimidazole derivatives, including acrylic acid systems, by minimizing sequential purification steps, reducing solvent usage, and saving time. These protocols typically involve the condensation of o-phenylenediamines with a suitable three-carbon precursor in a single reaction vessel.

A common one-pot approach involves the reaction of o-phenylenediamine with dicarboxylic acids or their anhydrides. For instance, this compound can be obtained directly from the reaction of o-phenylenediamine with maleic anhydride. researchgate.net Another established one-pot method is the condensation of o-phenylenediamine with various aldehydes under specific catalytic conditions. While not directly yielding the acrylic acid derivative, this forms the core benzimidazole ring, which can be further functionalized. Efficient one-pot syntheses of 2-substituted benzimidazoles have been achieved using catalysts like ammonium bromide in ethanol (B145695) at room temperature or under ultrasonic irradiation with a reusable nano-catalyst like ZnFe2O4. doi.org These methods are notable for their simplicity, high yields, and straightforward work-up procedures. doi.org The choice of catalyst and energy source, such as ultrasound, can significantly enhance reaction rates and yields, making these protocols highly attractive for efficient synthesis. doi.org

Modified Addition Reactions with Propiolic Acids/Esters or Haloacrylic Acids

The synthesis of this compound and its analogs can be achieved through the addition of a pre-formed benzimidazole nucleus to a three-carbon acrylic acid precursor, such as propiolic acid, its esters, or haloacrylic acids.

One notable method involves the reaction of 2-substituted imidazo[1,2-a]benzimidazoles with propiolic acid in the presence of polyphosphoric acid (PPA) to yield the corresponding 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids. researchgate.net This reaction demonstrates a direct and regioselective addition to the alkyne.

A modified approach has been successfully applied to similar imidazole (B134444) systems. For example, the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid was accomplished by reacting methimazole (B1676384) with tert-butyl propiolate. nih.gov This reaction, a variation of methods typically used for phenols, shows that the nucleophilic character of the imidazole derivative (in this case, the thiol group) can be exploited for addition to an activated alkyne. The use of a tert-butyl ester of propiolic acid was found to be crucial in controlling the stereochemistry of the product, favoring the formation of the (E)-isomer. nih.gov Subsequent acid hydrolysis of the resulting ester yields the desired acrylic acid. nih.gov This strategy highlights the versatility of using propiolate esters as building blocks for constructing the acrylic acid side chain on a heterocyclic core.

Green Chemistry Principles in Synthesis of Benzimidazole-Acrylic Acid Systems

The application of green chemistry principles to the synthesis of benzimidazole derivatives has become a major focus, aiming to reduce the environmental impact of chemical processes. researchgate.netchemmethod.com These principles are directly applicable to the synthesis of this compound and its congeners. Key areas of improvement include the use of environmentally benign solvents, development of reusable catalysts, and the application of alternative energy sources to reduce reaction times and energy consumption. researchgate.netmdpi.com

Key Green Chemistry Approaches:

Eco-friendly Solvents and Catalysts: Traditional syntheses often require harsh acidic conditions and toxic solvents. Greener alternatives involve using water, polyethylene (B3416737) glycol (PEG), or ethanol as the reaction medium. chemmethod.com Catalysts such as aqueous boric acid, zinc acetate, or various Lewis acids like ZrOCl2·8H2O have been employed to facilitate the reaction under milder, often room-temperature, conditions. chemmethod.commdpi.com

Solvent-Free Reactions: Some protocols eliminate the need for a solvent entirely. For example, the condensation of o-phenylenediamine with aldehydes can be carried out under solvent-free conditions using a catalytic amount of K4[Fe(CN)6] or Er(OTf)3. chemmethod.commdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have emerged as powerful tools in green synthesis. doi.orgrjptonline.org These methods can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. doi.orgrjptonline.org For example, benzimidazoles can be synthesized by microwave-assisted condensation of o-phenylenediamine and aldehydes using alumina (B75360) as a solid support. rjptonline.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and related compounds. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time.

Research into the synthesis of benzimidazoles has shown that the choice of solvent and temperature profoundly impacts the reaction outcome. In a study on the one-pot synthesis of 2-phenyl-1H-benzimidazole under ultrasonic irradiation, ethanol was found to be a superior solvent to acetonitrile (B52724), dichloromethane, or water, yielding the product in 92% after 30 minutes. doi.org The study also demonstrated that increasing the reaction temperature generally enhances the product yield. doi.org

The electronic nature of the reactants also plays a significant role. When synthesizing 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes, it was observed that aldehydes bearing electron-withdrawing groups tend to produce higher yields in shorter reaction times compared to those with electron-donating groups. The catalyst concentration is another critical factor. The optimization for a microwave-assisted synthesis of 1-benzyl-2-phenyl-benzimidazole found that using 20 wt% of Montmorillonite K10 clay as a catalyst at 60 °C gave a 98.5% yield. mdpi.com

Table 1: Optimization of Solvent for the Synthesis of 2-phenyl-1H-benzimidazole doi.org Reaction Conditions: o-phenylenediamine, benzaldehyde (B42025), ZnFe2O4 catalyst, ultrasonic irradiation for 30 minutes.

| Entry | Solvent | Yield (%) |

| 1 | Acetonitrile (ACN) | 79 |

| 2 | Ethanol (EtOH) | 92 |

| 3 | Dichloromethane (DCM) | 64 |

| 4 | Dichloroethane (DCE) | 71 |

| 5 | Water (H2O) | 0 |

Table 2: Optimization of Reaction Conditions for 1-benzyl-2-phenyl-benzimidazole Synthesis mdpi.com Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (2 mmol), Montmorillonite K10 (MK10) catalyst, microwave irradiation.

| Entry | MK10 (wt %) | Temperature (°C) | Yield (%) |

| 1 | 5 | 25 | 25.3 |

| 2 | 10 | 25 | 45.2 |

| 3 | 15 | 25 | 60.5 |

| 4 | 20 | 25 | 70.1 |

| 5 | 20 | 40 | 85.6 |

| 6 | 20 | 60 | 98.5 |

Chemical Transformations and Derivatization of 3 1h Benzoimidazol 2 Yl Acrylic Acid

Modification at the Acrylic Acid Moiety

The acrylic acid portion of the molecule is highly reactive, permitting transformations at both the carboxyl group and the alkene double bond.

The carboxylic acid functional group of 3-(1H-Benzoimidazol-2-yl)-acrylic acid can be readily converted into esters and amides through standard condensation reactions. These transformations are crucial for modifying the compound's solubility, polarity, and biological interaction profile.

Research has demonstrated that the direct condensation of this compound with various amines can produce the corresponding amides, often referred to as anilides when aromatic amines are used. researchgate.net For instance, the reaction with aniline (B41778) or substituted anilines yields N-aryl-3-(1H-benzoimidazol-2-yl)acrylamides. researchgate.net Similarly, esterification can be achieved by reacting the acid with alcohols under appropriate conditions, or through a two-step process involving the synthesis of the acrylate (B77674) ester followed by cyclocondensation. One documented route involves the Wittig reaction of 1H-benzoimidazole-2-carbaldehyde with an ester phosphonium (B103445) ylide to furnish the corresponding acrylates. researchgate.net Another approach is the direct cyclocondensation of o-phenylenediamine (B120857) with a maleate (B1232345) ester. researchgate.net

| Product Type | Reactant | Product Name | Reference |

|---|---|---|---|

| Amide (Anilide) | Aniline | N-phenyl-3-(1H-benzoimidazol-2-yl)acrylamide | researchgate.net |

| Amide (Anilide) | p-Toluidine | N-(p-tolyl)-3-(1H-benzoimidazol-2-yl)acrylamide | researchgate.net |

| Ester (Acrylate) | Ethanol (B145695) (via Wittig or cyclocondensation) | Ethyl 3-(1H-benzoimidazol-2-yl)acrylate | researchgate.net |

The carbon-carbon double bond in the acrylic acid moiety is susceptible to reduction, typically through catalytic hydrogenation. This reaction converts the unsaturated acrylic acid side chain into a saturated propionic acid chain, yielding 3-(1H-Benzoimidazol-2-yl)-propionic acid. This transformation significantly alters the geometry and flexibility of the side chain, removing the planarity imposed by the double bond.

While direct experimental details for the hydrogenation of this compound are not extensively reported in some studies, the expected product, 3-(1H-benzoimidazol-2-yl)-propionic acid, is a known compound. It has been synthesized through alternative routes, such as the condensation of o-phenylenediamine with succinic acid. jocpr.com The feasibility of the hydrogenation is supported by the wide application of catalytic systems, such as rhodium and ruthenium complexes, for the asymmetric hydrogenation of various acrylic acid derivatives. rsc.orgmdpi.com Standard conditions would likely involve the use of catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Substitutions on the Benzimidazole (B57391) Ring System

The benzimidazole ring itself provides opportunities for further functionalization, either at the nitrogen atoms or on the benzene (B151609) ring.

The secondary amine (N-H) of the imidazole (B134444) portion of the benzimidazole ring is nucleophilic and can be readily alkylated or acylated. N-acylation is a common strategy to introduce a variety of substituents. For instance, related 2-substituted benzimidazoles have been successfully acylated using benzoyl chloride in the presence of a base like sodium hydride (NaH) to yield the corresponding N-benzoyl derivatives. jocpr.com This method is directly applicable to this compound or its esters, providing a route to N-acyl derivatives. organic-chemistry.org

N-alkylation introduces an alkyl group onto the imidazole nitrogen. This is typically achieved by reacting the N-H tautomer with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. beilstein-journals.org The reaction can sometimes lead to a mixture of N1 and N3 isomers in unsymmetrically substituted benzimidazoles. The synthesis of N-methylated benzimidazole intermediates for pharmaceutical agents has been well-documented, confirming the viability of this reaction on the core scaffold. googleapis.com

Introducing substituents such as halogens, alkyl, or aryl groups directly onto the benzene part of a pre-formed this compound molecule can be challenging due to issues with regioselectivity. A more efficient and widely adopted strategy is to construct the desired substituted benzimidazole from a correspondingly substituted precursor. mdpi.comnih.gov

The primary method involves the Phillips condensation, where a substituted o-phenylenediamine is reacted with a suitable three-carbon dicarboxylic acid or its equivalent. For example, reacting a 4-chloro- or 4-methyl-o-phenylenediamine with maleic anhydride (B1165640) or a derivative thereof will yield the corresponding 5-chloro- or 5-methyl-3-(1H-benzoimidazol-2-yl)-acrylic acid. researchgate.net This approach allows for precise control over the position and nature of the substituent on the benzimidazole ring. A wide variety of substituted o-phenylenediamines are commercially available or synthetically accessible, making this a versatile route to a large library of derivatives. growingscience.com

Formation of Fused Heterocyclic Systems Containing the Benzimidazole-Acrylic Acid Scaffold

The inherent reactivity of this compound allows it to serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve an intramolecular cyclization that incorporates the acrylic acid side chain into a new ring fused to the parent benzimidazole.

A notable example is the cyclization of this compound using a dehydrating agent like acetic anhydride. researchgate.net This reaction leads to the formation of a pyrrolo[1,2-a]benzimidazol-1-one derivative. researchgate.net In this transformation, the nitrogen of the benzimidazole ring attacks the activated double bond or the carbonyl group of the acrylic acid (potentially as a mixed anhydride intermediate), leading to the formation of a new five-membered ring. Such fused systems have rigid, planar structures and are of significant interest in medicinal chemistry and materials science.

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| This compound | Acetic Anhydride (Ac₂O) | Pyrrolo[1,2-a]benzimidazol-1-one | researchgate.net |

Stereochemical Considerations (E/Z Isomerism) in Synthesis and Derivatization

The stereochemistry of this compound and its derivatives, specifically the configuration at the carbon-carbon double bond, is a critical aspect of its chemical reactivity and potential biological activity. The existence of E (entgegen) and Z (zusammen) isomers arises from the restricted rotation around the double bond, leading to distinct spatial arrangements of the substituents. The synthesis and subsequent derivatization of this scaffold can be influenced by and, in turn, influence this stereoisomerism.

The formation of the acrylic acid moiety, often through condensation reactions, can lead to the preferential formation of one isomer over the other or a mixture of both. For instance, the Knoevenagel condensation, a common method for forming such α,β-unsaturated acids, is known to be stereoselective. The reaction between an aldehyde and a compound with an active methylene (B1212753) group, like 2-acetylbenzimidazole, can be controlled to favor a specific isomer. The choice of catalyst and reaction conditions plays a pivotal role in determining the E/Z ratio of the product. nih.gov

While direct studies on the stereoselective synthesis of this compound are not extensively detailed in the available literature, insights can be drawn from analogous heterocyclic systems. For example, in the synthesis of related 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitrile derivatives, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes yielded different isomeric outcomes. nih.govresearchgate.net Condensation with furan-2-carbaldehyde or thiophene-2-carbaldehyde (B41791) led exclusively to the E-isomers, whereas using benzaldehyde (B42025) or para-substituted benzaldehydes with electron-donating groups resulted in E/Z mixtures, with the E-isomer being predominant. nih.govresearchgate.net This suggests that the electronic properties of the reacting aldehyde can significantly influence the stereochemical course of the reaction.

Similarly, derivatization of the acrylic acid can proceed with retention or inversion of the double bond geometry, depending on the reaction type and conditions. For instance, esterification of the carboxylic acid is unlikely to affect the C=C bond geometry. However, reactions that involve addition to the double bond followed by elimination could potentially lead to a mixture of isomers.

In the context of derivatization, studies on related benzimidazole acetohydrazone derivatives have shown the formation of E/Z isomers. researchgate.net For instance, the reaction of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide with substituted acetophenones led to a mixture of Z/E isomers, with the E isomer being the major product in a 3:1 ratio. researchgate.net The characterization and differentiation of these isomers are typically achieved using spectroscopic methods, primarily 1H NMR, where the coupling constants of the vinylic protons can provide definitive information about the stereochemistry. The Nuclear Overhauser Effect (NOE) is also a powerful tool for assigning the correct isomer. nih.gov

The table below summarizes findings on stereoisomerism from related benzimidazole and heterocyclic acrylic acid derivative syntheses, which can provide a model for understanding the potential stereochemical outcomes for this compound.

| Starting Materials | Reaction Type | Product | Isomeric Outcome | Reference |

| 2-(Benzothiazol-2-ylthio) acetonitrile (B52724) and furan-2-carbaldehyde/thiophene-2-carbaldehyde | Knoevenagel Condensation | 3-Aryl-2-(benzothiazol-2'-ylthio)acrylonitrile | Exclusively E-isomer | nih.govresearchgate.net |

| 2-(Benzothiazol-2-ylthio) acetonitrile and benzaldehyde/para-substituted benzaldehydes | Knoevenagel Condensation | 3-Aryl-2-(benzothiazol-2'-ylthio)acrylonitrile | E/Z mixture, predominantly E | nih.govresearchgate.net |

| 1-(Benzothiazol-2'-ylthio) propan-2-one and furan-2-carbaldehyde | Condensation | 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one | Exclusively Z-isomer | nih.govresearchgate.net |

| 2-(2-Benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide and substituted acetophenone | Condensation | 2-(2-Benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-phenylethylidene)acetohydrazide | Z/E isomers (1:3 ratio) | researchgate.net |

These examples underscore the importance of carefully selecting reagents and reaction conditions to control the stereochemical outcome during the synthesis and derivatization of compounds related to this compound. The ability to isolate and characterize specific isomers is crucial, as the E and Z isomers can exhibit different physical, chemical, and biological properties.

Structure Activity Relationship Sar Studies of 3 1h Benzoimidazol 2 Yl Acrylic Acid Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity Profiles

The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system and any appended side chains. nih.gov Electronic properties, such as electron-donating or electron-withdrawing effects, play a significant role in modulating the interaction of these molecules with their biological targets.

SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core are particularly influential on the anti-inflammatory and antimicrobial activities of these compounds. nih.gov

N1-Position: Substitution at the N1 position of the benzimidazole ring can significantly impact biological activity. For instance, the introduction of various heterocyclic moieties at this position has been shown to produce effective anti-inflammatory agents. nih.gov

C2-Position: The C2 position is a common point of modification. The acrylic acid moiety itself is a C2 substituent. Further modifications to other parts of the scaffold while keeping the C2-substituent constant help in elucidating the role of other positions.

C5/C6-Positions: The electronic nature of substituents on the benzene (B151609) portion of the benzimidazole ring is crucial. Studies on antimicrobial agents revealed that derivatives with electron-withdrawing groups, such as trifluoromethyl (-CF3), tend to exhibit enhanced activity compared to those with electron-donating groups or unsubstituted derivatives. nih.gov For example, in a series of pyrazole-containing benzimidazole derivatives, the compound with a 4-(trifluoromethyl)phenyl group showed the most potent antimicrobial activity. nih.gov

Table 1: Impact of Benzimidazole Ring Substituents on Antimicrobial Activity

| Derivative Scaffold | Substituent (Position) | Observed Activity | Reference |

|---|---|---|---|

| N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | Unsubstituted Phenyl | Moderate Activity | nih.gov |

| N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | 4-Chlorophenyl (Electron-withdrawing) | Good Activity | nih.gov |

| N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | 4-Trifluoromethylphenyl (Strongly Electron-withdrawing) | Potent Activity | nih.gov |

| N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | 4-Methoxyphenyl (Electron-donating) | Weaker Activity | nih.gov |

Modifications to the acrylic acid side chain can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. Key modifications include esterification of the carboxylic acid and reactions involving the double bond.

Esterification: Converting the carboxylic acid to an ester (an acrylate) is a common strategy. For example, the synthesis of acrylate (B77674) esters from the corresponding benzimidazole aldehyde has been reported. researchgate.net In a study of 3-(4-chlorophenyl)acrylic acid derivatives as potential anticancer agents, the free acrylic acid form demonstrated the most potent cytotoxic effect against the MDA-MB-231 cell line, with an IC50 value of 3.24 µM. researchgate.net The corresponding ester derivatives generally showed lower, though still significant, activity. researchgate.net This suggests that the free carboxylic acid group may be crucial for the primary mechanism of action in this specific series, possibly through critical hydrogen bonding interactions with the target. researchgate.net

Cyclization: The acrylic acid moiety can undergo cyclization reactions. For instance, treatment of 3-(1H-Benzoimidazol-2-yl)-acrylic acid with acetic anhydride (B1165640) can lead to the formation of a pyrrolo[1,2-a]benzimidazole system. researchgate.net Such rigidification of the structure can drastically alter its binding properties.

Correlation between Molecular Structure and In Vitro Target Engagement

Understanding how specific structural features of a molecule drive its binding to a biological target is key to rational drug design. For benzimidazole derivatives, SAR studies have been correlated with in vitro activity against several targets.

Insulin-like Growth Factor 1-Receptor (IGF-1R): In a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives, which are structurally related to the acrylic acid scaffold, installing amine-containing side chains at the 4-position of the pyridone ring significantly improved potency against IGF-1R. nih.gov This highlights the importance of specific hydrogen bonding and ionic interactions for target engagement.

Tubulin Polymerization: Certain acrylic acid derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. A 3-(4-chlorophenyl)acrylic acid derivative was found to inhibit β-tubulin polymerization with a percentage inhibition of 80.07% and induced cell cycle arrest at the G2/M phase. researchgate.net Molecular modeling studies suggested its interaction with the colchicine-binding site on tubulin. researchgate.net The acrylic acid functional group was implicated as a key feature for this high activity. researchgate.net

Mycobacterium tuberculosis: Quantitative Structure-Activity Relationship (QSAR) studies on benzimidazole derivatives as inhibitors of Mycobacterium tuberculosis H37Rv have shown a strong correlation between molecular descriptors and biological activity. scirp.org Key descriptors included lipophilicity, chemical potential (μ), and polarizability (α). The models indicated that both electronic properties and lipophilicity are critical for antitubercular activity, guiding the design of new analogs with improved potency. scirp.org

Table 2: Correlation of Structure with In Vitro Target Activity

| Compound Series | Target | Key Structural Feature for Activity | Resulting Activity | Reference |

|---|---|---|---|---|

| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones | IGF-1R | Amine side chain at pyridone 4-position | Significantly improved enzyme potency | nih.gov |

| 3-(4-chlorophenyl)acrylic acids | β-tubulin | Free acrylic acid group | IC50 = 3.24 µM; 80.07% polymerization inhibition | researchgate.net |

| Benzimidazole derivatives | Mycobacterium tuberculosis H37Rv | Balance of lipophilicity and electronic properties | High correlation (R² > 0.9) with pMIC | scirp.org |

Conformational Analysis and SAR

The three-dimensional conformation of a molecule dictates how it fits into a target's binding site. Conformational analysis, often aided by computational modeling, is crucial for understanding SAR.

For 1-benzyl-2-phenyl-1H-benzimidazole derivatives, density functional theory (DFT) calculations have been used to predict optimized geometries. biointerfaceresearch.com These studies show that substitutions on the phenyl rings can cause slight differences in bond angles and dihedral angles, leading to variations in the planarity of the molecule. biointerfaceresearch.com These subtle changes in 3D shape can affect how the molecule interacts with its biological target. For instance, the planarity between the benzimidazole system and the C2-substituent is often a critical parameter for binding affinity. A more planar conformation can maximize favorable π-π stacking interactions within a protein's active site.

Development of SAR Hypotheses for Lead Optimization

Based on the available data, several SAR hypotheses can be formulated to guide the lead optimization of this compound derivatives:

The free carboxylic acid is essential for certain activities: For targets where hydrogen bonding is critical, such as tubulin, maintaining the free acrylic acid is hypothesized to be crucial for potent inhibitory activity. researchgate.net Esterification may be detrimental to potency but could be explored as a prodrug strategy to improve pharmacokinetic properties.

Electron-withdrawing substituents on the benzimidazole ring enhance potency: Placing electron-withdrawing groups (e.g., -Cl, -CF3) at the C5 or C6 positions is hypothesized to increase biological activity, particularly antimicrobial and anticancer effects. nih.gov This may be due to modulation of the pKa of the benzimidazole nitrogen or through direct interaction with the target.

Planarity influences binding affinity: Maintaining a high degree of planarity across the benzimidazole and acrylic acid systems is likely to be favorable for activities that rely on intercalation or π-stacking interactions with the biological target. Rigidification of the scaffold, while potentially locking in a disfavored conformation, could also be used to enforce an active, planar conformation.

N1 substitution provides a vector for property modulation: The N1 position of the benzimidazole ring is a key handle for modification. Adding substituents at this position can be used to improve properties like solubility or to explore additional binding pockets within the target site without disrupting the core pharmacophore. nih.gov

These hypotheses provide a rational framework for the design and synthesis of next-generation derivatives with improved therapeutic potential. nih.govscienceopen.com

Molecular and Cellular Biological Activities of 3 1h Benzoimidazol 2 Yl Acrylic Acid and Its Analogs

Enzyme Inhibition Studies

The benzimidazole (B57391) core serves as a foundational structure for a multitude of enzyme inhibitors, targeting critical proteins involved in cancer and microbial pathogenesis.

Research has identified that derivatives of the benzimidazole scaffold can inhibit several key enzymes:

Tubulin Polymerization Inhibitors: Numerous benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. nih.govmdpi.comnih.gov These agents disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Analogs such as benzimidazole-acrylonitriles and conjugates of benzimidazole with other pharmacophores have shown potent activity. nih.govnih.gov

DNA Gyrase and Topoisomerase IV: In the realm of antibacterial agents, benzimidazole derivatives have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govgoogle.com These type II topoisomerases are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov Novel benzimidazole ureas have been highlighted as dual-targeting inhibitors of both enzymes. nih.gov

Human Topoisomerase II: Certain benzazolo[3,2-a]quinolinium compounds, which are structurally related to benzimidazoles, have been shown to inhibit human topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription in human cells, making it a validated target for anticancer drugs. nih.govnih.gov

Pin1: The peptidyl-prolyl cis-trans isomerase, Pin1, which plays a role in cell cycle progression and is overexpressed in many cancers, has been identified as a target for benzimidazole derivatives. researchgate.netresearchgate.netunits.it Conjugates of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, an analog of the title compound, have been synthesized and shown to be effective Pin1 inhibitors. researchgate.net

The mechanisms by which these benzimidazole-based compounds inhibit their target enzymes are being actively investigated:

Tubulin Binding: Many benzimidazole-based tubulin inhibitors, including various acrylonitrile (B1666552) derivatives, are recognized to bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the microtubule dynamics required for mitosis. nih.govcytoskeleton.com Molecular docking studies have helped to explore the specific binding modes within this pocket. nih.gov

DNA Gyrase/Topoisomerase IV Inhibition: The primary mechanism of inhibition for this class of antibacterials is the competitive binding to the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.gov A crystal structure of a benzothiazole (B30560) inhibitor (a related scaffold) in complex with the E. coli GyrB has provided detailed evidence of its binding within the ATP-binding site.

Human Topoisomerase II Inhibition: These compounds can function as topoisomerase II poisons. They inhibit the enzyme's activity by stabilizing the topoisomerase II-DNA cleavage complex. nih.govnih.gov This leads to the accumulation of permanent double-strand breaks in the DNA, which ultimately triggers apoptosis. nih.gov Computational docking analyses suggest these inhibitors can bind to the ATPase domain of the enzyme. nih.gov

Pin1 Inhibition: Structure-activity relationship studies of Pin1 inhibitors derived from 3-(1H-benzo[d]imidazol-2-yl)propanoic acid indicate that the benzimidazole moiety is a critical component for binding and inhibitory activity. researchgate.net Virtual screening and molecular modeling have been employed to identify and refine the binding modes of novel benzimidazole-based Pin1 inhibitors. units.it

Antiproliferative Activities in Cell-Based Assays (In Vitro)

Derivatives of 3-(1H-Benzoimidazol-2-yl)-acrylic acid exhibit significant antiproliferative effects against a variety of human cancer cell lines in laboratory settings.

The anticancer effects of these compounds are often mediated by their ability to interfere with fundamental cellular processes:

Cell Cycle Arrest: A common mechanism of action for benzimidazole derivatives is the induction of cell cycle arrest, frequently at the G2/M phase. nih.govnih.gov By disrupting tubulin polymerization, for instance, these compounds prevent the formation of a functional mitotic spindle, halting cell division and leading to cell death. nih.gov Flow cytometry analysis has confirmed this G2/M phase arrest in various cancer cell lines treated with benzimidazole-indole conjugates. nih.gov Some derivatives have also been reported to cause cell cycle arrest at the S or G0/G1 phases. nih.gov

Apoptosis Induction: Benzimidazole derivatives are potent inducers of apoptosis. researchgate.netfrontierspartnerships.org The apoptotic cascade can be initiated through multiple pathways. Studies have demonstrated that these compounds can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c. nih.govnih.gov This, in turn, activates effector caspases, such as caspase-3 and caspase-9, and results in the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The generation of reactive oxygen species (ROS) has also been identified as a key event in the apoptotic process induced by some analogs. nih.gov

The antiproliferative activity of benzimidazole derivatives has been evaluated against a broad panel of human cancer cell lines, with some compounds showing notable potency and selectivity. nih.govfrontierspartnerships.org The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values demonstrate a wide range of activity, with some analogs being effective at nanomolar to low micromolar concentrations.

Below is a summary of the in vitro antiproliferative activities of selected benzimidazole analogs against various human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-indole conjugate (5g) | DU-145 | Prostate | 0.68 | nih.gov |

| Benzimidazole-indole conjugate (6f) | DU-145 | Prostate | 0.54 | nih.gov |

| Benzimidazole derivative (7n) | SK-Mel-28 | Melanoma | 2.55 | nih.gov |

| Benzimidazole derivative (7u) | SK-Mel-28 | Melanoma | Specific activity noted | nih.gov |

| Benzimidazole acrylonitrile (50) | K-562 | Leukemia | 0.08 | nih.gov |

| Benzimidazole acrylonitrile (68) | Raji | Burkitt's lymphoma | 0.08 | nih.gov |

| N-alkylated-2-phenyl-1H-benzimidazole (2g) | MDA-MB-231 | Breast | 16.38 | nih.gov |

| Benzimidazole derivative (13) | A549 | Lung | 24.4 | frontierspartnerships.org |

| Acrylonitrile derivative (5c) | HL-60(TB) | Leukemia | 0.0866 (TGI) | researchgate.net |

Antimicrobial Activities (In Vitro)

In addition to their anticancer properties, this compound and its analogs have demonstrated significant potential as antimicrobial agents. Their activity has been tested against a spectrum of pathogenic bacteria and fungi.

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Benzimidazole derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. semanticscholar.orgresearchgate.net Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger. researchgate.netnih.gov Some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown particularly high activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below summarizes the in vitro antimicrobial activity of various benzimidazole analogs.

| Compound Type | Microorganism | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazole (3ao) | Staphylococcus aureus (MRSA) | <1 | nih.gov |

| Indolylbenzo[d]imidazole (3aq) | Staphylococcus aureus (MRSA) | <1 | nih.gov |

| Indolylbenzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | nih.gov |

| Indolylbenzo[d]imidazole (3ag) | Candida albicans | 3.9 | nih.gov |

| N-[4-(1H-Benzimidazol-2-yl)-phenyl]-3-(substituted) acrylamide | Bacillus subtilis | Zone of inhibition noted | researchgate.net |

| N-[4-(1H-Benzimidazol-2-yl)-phenyl]-3-(substituted) acrylamide | Escherichia coli | Zone of inhibition noted | researchgate.net |

| N-[4-(1H-Benzimidazol-2-yl)-phenyl]-3-(substituted) acrylamide | Aspergillus niger | Zone of inhibition noted | researchgate.net |

| 1-Alkyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-one | Bacillus cereus | Higher activity than acryloyl derivatives | semanticscholar.org |

| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- nih.govmdpi.comresearchgate.net-oxadiazole-2(3H)-thione (2) | Bacillus cereus | Highly active | mdpi.com |

Antibacterial Mechanisms at the Cellular Level

The antibacterial action of benzimidazole derivatives, including analogs of this compound, is often attributed to their ability to interfere with fundamental cellular processes essential for bacterial survival and proliferation. Research has identified several key molecular targets.

One of the primary mechanisms involves the inhibition of bacterial cell division. Certain 2,5,6-trisubstituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein that assembles into a ring structure at the future division site, initiating the process of cytokinesis. By disrupting FtsZ function, these compounds prevent proper cell division, leading to filamentation and eventual bacterial cell death, making it a promising target for broad-spectrum antibacterial agents. nih.gov

Another identified target is the enzyme pyruvate (B1213749) kinase, which plays a vital role in glycolysis. nih.gov By inhibiting this essential enzyme, benzimidazole-containing compounds can disrupt the central carbon metabolism of bacteria, depriving them of the energy necessary for growth and survival. This mode of action has been noted for its antistaphylococcal activity. nih.gov

Furthermore, molecular modeling studies have suggested that benzimidazole derivatives can bind to RelSeq, a (p)ppGpp synthetase/hydrolase enzyme. nih.gov This enzyme is a key regulator of the bacterial stringent response, a stress survival mechanism that allows bacteria to adapt to harsh conditions like nutrient deprivation. By interfering with this pathway, the compounds can compromise the bacteria's ability to withstand environmental stresses. nih.gov Studies on related benzoxazole (B165842) derivatives, which share structural similarities, have shown selective activity, particularly against Gram-positive bacteria like Bacillus subtilis. nih.gov

Antifungal and Anthelmintic Modalities

Derivatives of this compound have demonstrated significant potential as both antifungal and anthelmintic agents. Their efficacy stems from their ability to disrupt the cellular integrity and metabolic functions of fungi and helminths.

Antifungal Activity: The antifungal properties of benzimidazole analogs are well-documented. For instance, a large group of 3-(2-benzoxazol-5-yl)alanine derivatives, which are structurally related to the core compound, have shown notable antifungal activity against various pathogenic fungi, including Candida albicans. nih.gov Similarly, novel benzofuran (B130515) derivatives that incorporate a thiazolo-benzimidazole nucleus exhibit potent antifungal effects. nih.gov The mechanism of action for many benzimidazole-based antifungals is linked to the inhibition of fungal microtubule synthesis, which is critical for cell division, intracellular transport, and maintaining cell shape.

Anthelmintic Activity: The anthelmintic (anti-parasitic worm) properties of this chemical family are also significant. Benzimidazolyl-2-hydrazones, for example, have been studied for their in vitro activity against the encapsulated larvae of Trichinella spiralis. nih.gov Certain derivatives in this class demonstrated 100% effectiveness in killing the parasitic larvae after a 24-hour incubation period. nih.gov Other studies using the adult Indian earthworm Pheretima posthuma have also confirmed the potent anthelmintic activity of various substituted benzimidazole derivatives. researchgate.net

The proposed mechanism for the anthelmintic action of some related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, is thought to involve interaction with the colchicine-binding site on β-tubulin. semanticscholar.org This disrupts the polymerization of microtubules, a mechanism shared with the widely used anthelmintic drug albendazole, which also features a benzimidazole core. semanticscholar.org

The following table summarizes the observed activities of some representative benzimidazole analogs.

| Compound Class | Target Organism | Observed Effect |

| Benzimidazolyl-2-hydrazones | Trichinella spiralis (larvae) | 100% parasiticidal activity for select derivatives nih.gov |

| Substituted Benzimidazoles | Pheretima posthuma | Significant anthelmintic activity researchgate.net |

| Benzofuran-thiazolo-benzimidazoles | Fungal Strains | Potent antifungal activity nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | Candida albicans | Antifungal properties observed in almost half of the studied compounds nih.gov |

Exploration of Other Biological Modalities at a Molecular Level (e.g., Antioxidant, Anti-inflammatory)

Beyond their antimicrobial effects, analogs of this compound have been investigated for other important biological activities, notably as antioxidant and anti-inflammatory agents.

Anti-inflammatory Activity: A significant body of research points to the anti-inflammatory potential of benzimidazole derivatives, often linked to their ability to inhibit cyclooxygenase (COX) enzymes. ekb.egnih.gov The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, as they catalyze the synthesis of prostaglandins. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Several novel benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. ekb.eg Selective inhibition of COX-2 is a desirable trait as it is primarily associated with inflammation, and inhibiting it while sparing COX-1 (which has a protective role in the gastric mucosa) can reduce gastrointestinal side effects. In one study, certain derivatives showed promising COX-2 inhibition with IC₅₀ values lower than the standard drug indomethacin. ekb.eg

The table below presents the in vitro COX-2 inhibitory activity of selected benzimidazole derivatives compared to a standard anti-inflammatory drug.

| Compound | COX-2 Inhibition IC₅₀ (µM) |

| Derivative 4a | 0.23 ekb.eg |

| Derivative 4b | 0.27 ekb.eg |

| Derivative 5 | 0.24 ekb.eg |

| Derivative 6 | 0.13 ekb.eg |

| Derivative 9 | 0.15 ekb.eg |

| Indomethacin (Standard) | 0.41 ekb.eg |

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzimidazole derivatives have been explored as potent antioxidants. nih.govresearchgate.net

The antioxidant mechanism of these compounds can proceed through several pathways at the molecular level. These include direct hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, and stepwise pathways like single electron transfer followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET). nih.gov The preferred mechanism often depends on the solvent's polarity. nih.gov The efficacy of these compounds has been demonstrated in vitro using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests. researchgate.net For example, certain benzimidazolyl-2-hydrazones bearing dihydroxy substitutions were found to be highly effective radical scavengers. nih.gov

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The biological effects of this compound and its analogs are fundamentally governed by their interactions with biological macromolecules like proteins and nucleic acids.

Beyond the acrylic acid moiety, the benzimidazole ring system also contributes to protein binding. For instance, lysozyme (B549824) is often used as a model protein to study drug-protein interactions. nih.gov Studies with related compounds have shown efficient binding within the hydrophobic pockets of lysozyme, driven by non-covalent forces. nih.gov Such interactions are crucial for the transport and distribution of drug molecules in the body. nih.gov

Computational and Theoretical Investigations of 3 1h Benzoimidazol 2 Yl Acrylic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecular systems. researchgate.net These methods allow for the detailed analysis of molecular geometry, electronic distribution, and chemical reactivity, providing a theoretical foundation for experimental observations.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the stability of compounds. nih.govresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G** or 6-311+G(d,p)), researchers can calculate the ground-state electronic structure of molecules. researchgate.netirjweb.com For 3-(1H-Benzoimidazol-2-yl)-acrylic acid, a DFT study would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The structure consists of a planar benzimidazole (B57391) ring fused from a benzene (B151609) and an imidazole (B134444) ring, connected at the 2-position to an acrylic acid moiety. The acrylic acid group (-CH=CH-COOH) introduces conformational flexibility. Theoretical calculations on related benzimidazole derivatives have successfully reproduced molecular structures that align well with experimental data from X-ray diffraction. researchgate.net The stability of the molecule is linked to its total energy and the planarity of its conjugated system. Studies on similar structures, such as benzimidazole acrylonitriles, have confirmed the formation and stability of such derivatives through both spectroscopic and computational analysis. mdpi.com The synthesis of the parent compound, 3-(1H-benzoimidazol-2-yl)acrylic acid, has been documented, providing a basis for these theoretical explorations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Calculated for Analogous Benzimidazole Structures) Note: This table presents typical bond lengths and angles for the benzimidazole core from DFT studies on related compounds, as specific published data for this compound was not available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N (imidazole) | ~1.38 Å |

| Bond Length | C-N (imidazole) | ~1.39 Å |

| Bond Length | C-C (benzene) | ~1.40 Å |

| Bond Length | N-H (imidazole) | ~1.01 Å |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Bond Angle | N-C-N (imidazole) | ~111° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. dergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Energy Gaps (Calculated for Analogous Benzimidazole Compounds) Note: Values are illustrative, based on published data for various substituted benzimidazoles.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Chiral Benzimidazole (3a) | -6.65 | -1.04 | 5.61 | nih.gov |

| Chiral Benzimidazole (3d) | -9.00 | -4.52 | 4.48 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.30 | -1.81 | 4.49 | irjweb.com |

| Amb23604132 (Natural Compound) | -5.99 | -2.39 | 3.60 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Typically, red or yellow areas represent regions of negative potential (high electron density), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue areas indicate regions of positive potential (electron deficiency), which are prone to nucleophilic attack, commonly located around hydrogen atoms attached to heteroatoms. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group, identifying them as sites for hydrogen bonding and electrophilic interaction. The hydrogen on the imidazole nitrogen (N-H) would be a region of high positive potential. nih.gov

Analysis of Global and Local Reactivity Descriptors

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov These parameters are calculated from the energies of the HOMO and LUMO orbitals. irjweb.comdergipark.org.tr

Key global reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ is the chemical potential.

High chemical hardness indicates low reactivity, while high chemical softness suggests higher reactivity. researchgate.net The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. irjweb.com These descriptors are instrumental in comparing the reactivity profiles of different benzimidazole derivatives. nih.gov

Table 3: Representative Global Reactivity Descriptors (Calculated for Analogous Benzimidazole Compounds) Note: Values are illustrative and calculated in eV, based on published data for various substituted benzimidazoles.

| Compound Analogue | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) | Source |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | 2.24 | 0.22 | 4.05 | 3.65 | irjweb.com |

| 2-[(benzimidazolyl)methylthio] derivative | 2.22 | 0.22 | 3.42 | 2.63 | researchgate.net |

| Chiral Benzimidazole (3a) | 2.81 | 0.18 | 3.85 | 2.64 | nih.gov |

Molecular Docking Studies for Receptor/Enzyme Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. nih.govajrconline.org This method is pivotal in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com Benzimidazole derivatives are known to interact with a wide range of biological targets, including protein kinases, tubulin, and viral enzymes, through mechanisms like hydrogen bonding, π–π stacking, and hydrophobic interactions. researchgate.netnih.govresearchgate.net

Ligand-Protein Interaction Profiling and Binding Energy Predictions

In a molecular docking study, the 3D structure of the ligand, this compound, would be placed into the active site of a target protein. The simulation then calculates the most stable binding poses and quantifies the interaction strength using a scoring function, often expressed as binding energy (in kcal/mol). A lower (more negative) binding energy generally indicates a stronger, more stable interaction. ajrconline.org

Docking studies of benzimidazole analogues with various protein targets have revealed key interactions. For instance, the benzimidazole core frequently participates in hydrogen bonds with amino acid residues like serine, threonine, and aspartate, as well as hydrophobic interactions with residues such as leucine (B10760876) and tyrosine. nih.govresearchgate.netnih.gov The acrylic acid group of the target compound could form strong hydrogen bonds or ionic interactions with basic residues like lysine (B10760008) or arginine in a protein's active site. The specific interactions and predicted binding energy provide a rationale for the compound's potential biological activity and guide further optimization. semanticscholar.orgsemanticscholar.org

Table 4: Representative Docking Results for Benzimidazole Derivatives with Various Protein Targets Note: This table shows examples of binding energies and interacting residues for analogous compounds, as specific published docking data for this compound was not available.

| Ligand (Analogue) | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| 2-Phenylbenzimidazole | Protein Kinase (2W96) | -8.2 | --- | nih.gov |

| Benzimidazole Derivative (Comp-1) | SARS-CoV-2 Mpro (6LU7) | -7.5 | Thr199, Leu287, Asp289 | nih.gov |

| Substituted Benzimidamide (4g) | PfADSL | -8.75 | Ser299, Thr124 | semanticscholar.org |

| Hydrazone Derivative (1k) | Tubulin | -6.8 | Lys352, Asn258, Ala316 | researchgate.net |

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Molecular docking studies are crucial for elucidating how a ligand like this compound might interact with a biological target. These studies predict the preferred orientation of a molecule within a protein's active site and identify the non-covalent interactions that stabilize the complex. For the benzimidazole scaffold, key interactions typically include hydrogen bonds and hydrophobic contacts. plos.org

Theoretical investigations on a closely related structure, (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one, have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize hydrogen bonds. researchgate.net These studies confirm that the benzimidazole ring's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the acrylic acid moiety can act as an acceptor. researchgate.net Furthermore, intramolecular hydrogen bonds, such as C-H···N and C-H···O, are also identified, contributing to the molecule's conformational stability. researchgate.net

In docking studies of various benzimidazole derivatives with protein targets, specific amino acid residues are consistently involved in binding. For example, interactions with residues like arginine, lysine, and aspartic acid are often mediated by hydrogen bonds, while residues such as proline, phenylalanine, leucine, and valine contribute to hydrophobic (alkyl and π-alkyl) and π-stacking interactions. nih.govnih.govresearchsquare.com The stability of a ligand-protein complex is significantly enhanced by this network of weak intermolecular forces. plos.org

Table 1: Common Binding Interactions for the Benzimidazole Scaffold

| Interaction Type | Potential Groups on Ligand | Common Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | N-H (donor), C=O (acceptor), Benzimidazole N (acceptor) | Arginine (Arg), Lysine (Lys), Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr) |

| Hydrophobic (Alkyl/π-Alkyl) | Benzene ring, Acrylic acid backbone | Leucine (Leu), Valine (Val), Alanine (Ala), Proline (Pro), Methionine (Met) |

| π-π Stacking | Benzimidazole ring system | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

| π-Cation | Benzimidazole ring system | Arginine (Arg), Lysine (Lys) |

Docking-Based Virtual Screening Approaches

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mmsl.cz When the three-dimensional structure of the target is known, structure-based virtual screening, particularly molecular docking, is a powerful approach. mmsl.cz

For the benzimidazole class of compounds, docking-based VS has been successfully employed to identify potential inhibitors for a range of biological targets, including enzymes and receptors involved in parasitic diseases, cancer, and viral infections. nih.govnih.govresearchgate.net The process typically involves:

Preparation of a Compound Library: A large database of compounds, which can include commercially available molecules or virtually generated derivatives of a lead scaffold like this compound, is prepared.

Target Preparation: The 3D structure of the target protein is obtained from crystallographic data (e.g., Protein Data Bank) and prepared by adding hydrogen atoms and assigning charges.

Molecular Docking: Each compound in the library is docked into the defined active site of the target protein.

Scoring and Ranking: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). mmsl.cz Compounds are then ranked based on their scores.

Post-docking Analysis: The top-ranked compounds are visually inspected for favorable interactions (hydrogen bonds, hydrophobic contacts) and selected for further experimental testing. nih.gov

This approach has proven effective in identifying novel benzimidazole-based trypanocidal agents by screening the ZINC15 database against the enzyme triosephosphate isomerase. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. biointerfaceresearch.commmsl.cz

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

Both 2D and 3D QSAR methods have been extensively applied to series of benzimidazole derivatives to understand the structural requirements for various biological activities, including anticancer, antiviral, and antimicrobial effects. jprdi.vnnih.govresearchgate.net

2D-QSAR: This approach relates biological activity to 2D structural descriptors, such as topological indices, molecular connectivity, and physicochemical properties (e.g., hydrophobicity). researchgate.net For instance, a 2D-QSAR model for benzimidazole-based HDAC6 inhibitors was developed using multiple linear regression (MLR), yielding a model with high statistical significance (R² = 0.905), indicating a strong correlation between the selected descriptors and inhibitory activity. jprdi.vn

3D-QSAR: This method provides a more detailed understanding by analyzing the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. nih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. The resulting field values are then correlated with biological activity. nih.gov For benzimidazole derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase, robust CoMFA and CoMSIA models were developed with high predictive power (cross-validated r² values of 0.630 and 0.668, respectively). nih.gov The output of these analyses is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.govnih.gov

Predictive Modeling for Biological Activity

Once a statistically robust QSAR model is developed and validated, its primary application is to predict the biological activity of new compounds. biointerfaceresearch.com For a given series of benzimidazole derivatives, researchers can design new structures in silico and use the established QSAR model to estimate their activity before committing to chemical synthesis. nih.govchalcogen.ro

For example, a 3D-QSAR study on anti-mycobacterial benzimidazole derivatives led to the design of 223 new compounds. nih.gov Their activity was predicted using the generated CoMFA and CoMSIA models, allowing researchers to select the most promising candidates for synthesis and subsequent biological evaluation. nih.gov This predictive capability significantly streamlines the drug discovery pipeline, making it more efficient and cost-effective. researchgate.net The reliability of these predictions depends heavily on the quality of the initial dataset and the statistical validity of the QSAR model. researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-protein complex over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key binding interactions. nih.govresearchgate.net

MD simulations have been applied to complexes of benzimidazole derivatives with various targets, such as beta-tubulin, HIV reverse transcriptase, and histone deacetylases. nih.govnih.govajchem-a.com Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net